molecular formula C17H20FN3OS B14969916 N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)pivalamide

N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)pivalamide

Cat. No.: B14969916
M. Wt: 333.4 g/mol
InChI Key: GNYRVTUJPKJBLD-UHFFFAOYSA-N
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Description

N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-2,2-DIMETHYLPROPANAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including antiproliferative, antimicrobial, and antiviral properties . The presence of the fluorophenyl group and the imidazo[2,1-b][1,3]thiazole scaffold contributes to its unique chemical and biological characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-2,2-DIMETHYLPROPANAMIDE typically involves multiple steps, starting with the preparation of the imidazo[2,1-b][1,3]thiazole core. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The final step involves the coupling of the imidazo[2,1-b][1,3]thiazole derivative with 2,2-dimethylpropanamide under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-2,2-DIMETHYLPROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes and signaling pathways involved in cell proliferation and survival . For example, it may inhibit tyrosine kinases or other enzymes critical for cancer cell growth .

Properties

Molecular Formula

C17H20FN3OS

Molecular Weight

333.4 g/mol

IUPAC Name

N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C17H20FN3OS/c1-17(2,3)15(22)19-10-13-14(11-4-6-12(18)7-5-11)20-16-21(13)8-9-23-16/h4-7H,8-10H2,1-3H3,(H,19,22)

InChI Key

GNYRVTUJPKJBLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1=C(N=C2N1CCS2)C3=CC=C(C=C3)F

Origin of Product

United States

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